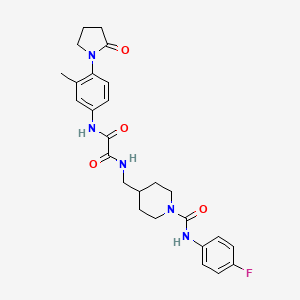

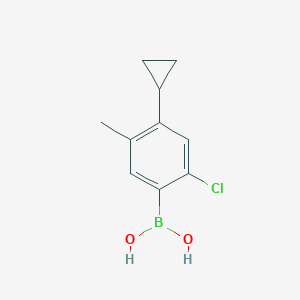

![molecular formula C16H12F3N3O4 B2490359 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 333761-16-3](/img/structure/B2490359.png)

5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives involves a multistep process starting from basic building blocks such as ethyl 5-amino-1H-pyrazole-4-carboxylate. This precursor undergoes cyclization with specific diketones or aldehydes, followed by various functionalization reactions to introduce the trifluoromethyl group and the dimethoxyphenyl group at respective positions on the pyrazolopyrimidine scaffold. For instance, a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with an intermediate that had been prepared through cyclization and saponification steps (Liu et al., 2016).

Molecular Structure Analysis

The crystal structure of synthesized pyrazolopyrimidine derivatives reveals significant insights into their molecular configuration and potential interaction mechanisms. The detailed crystallographic analysis can elucidate the arrangement of functional groups and the overall three-dimensional shape of the molecule, which is crucial for understanding its reactivity and interaction with biological targets. The molecular structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as determined by X-ray crystallography, showcases the typical features of pyrazolopyrimidine compounds (Liu et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques: The synthesis of compounds related to 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves various techniques. One such compound was synthesized by condensing dimethylamine with an intermediate prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Liu et al., 2016).

Antitumor Activities

- Antitumor Potential: Several derivatives of pyrazolo[1,5-a]pyrimidines demonstrate promising antitumor activities. For example, a study focused on synthesizing and evaluating the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, finding that certain synthesized compounds showed good antitumor activities (Xin, 2012).

Antimicrobial Activity

- Antimicrobial Efficacy: Research on pyrazolo[1,5-a]pyrimidines, based on 5-aminopyrazoles, revealed notable antimicrobial activity. The study involved synthesizing novel pyrazolo[1,5-a]pyrimidines and evaluating their minimum inhibitory concentration (MIC) for the most active compounds, with some demonstrating significant RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).

Optical Properties

- Photophysical Properties: A study on the optical absorption and emission in solid-state and solution of a series of pyrazolo[1,5-a]pyrimidines with various substituents showed interesting results. These derivatives absorbed in the ultraviolet region and exhibited moderate emission in the solid state and higher quantum emission fluorescence yields in solution (Stefanello et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It plays a crucial role in immune and inflammatory responses .

Mode of Action

The compound inhibits PI3Kγ, thereby modulating the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the phosphorylation of AKT, a key protein in the pathway . This results in reduced cell proliferation and survival, particularly in cancer cells .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kγ, the compound can disrupt this pathway, leading to reduced cell growth and survival .

Result of Action

The inhibition of PI3Kγ by the compound leads to a decrease in cell proliferation and survival, particularly in cancer cells . This makes the compound a potential therapeutic agent for cancer and immune-related disorders that are mediated, at least in part, by PI3Kγ .

Future Directions

properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)9-6-13(16(17,18)19)22-14(20-9)7-10(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPISXLWZYHSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

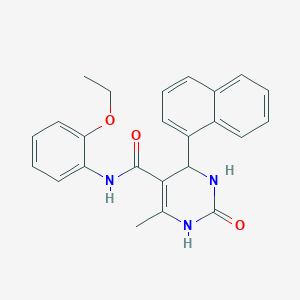

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

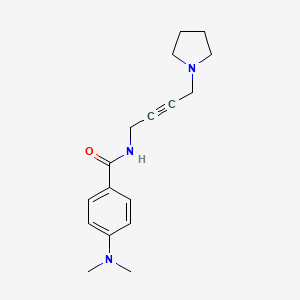

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

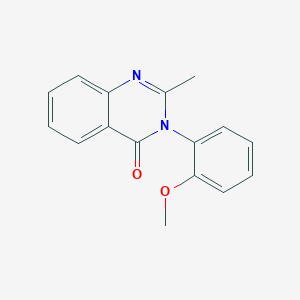

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

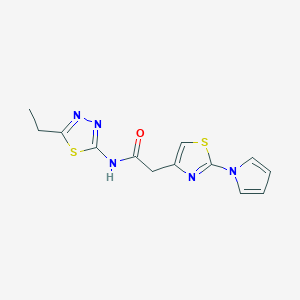

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)